Thermal Decomposition Kinetics: β-Chloroethyl Substitution Maintains Pyrolysis Rate Parity with Unsubstituted Sulfoxide
In a systematic kinetic study of α- and β-heteroatom substituted ethyl phenyl sulfoxides, 2-chloroethyl phenyl sulfoxide (compound 3) exhibited no rate acceleration effect from the β-chloro substituent, decomposing via an E1-like mechanism with kinetics comparable to the unsubstituted reference compound ethyl phenyl sulfoxide [1]. This contrasts sharply with α-chloroethyl phenyl sulfoxide (compound 1), whose pyrolysis rate was 4.8 times faster than the reference at 160°C due to lone-pair electron participation from the α-heteroatom [1].
| Evidence Dimension | Pyrolysis rate relative to ethyl phenyl sulfoxide reference at 160°C |
|---|---|
| Target Compound Data | Rate acceleration factor: ~1.0 (no significant acceleration observed) |
| Comparator Or Baseline | α-Chloroethyl phenyl sulfoxide (compound 1): 4.8× faster than reference; Ethyl phenyl sulfoxide (reference): 1.0× baseline |
| Quantified Difference | α-isomer decomposes approximately 4.8× faster than β-isomer under identical thermal conditions |
| Conditions | Thermal decomposition study at 160°C; compounds examined: 1-chloroethyl phenyl sulfoxide (α-isomer), 2-chloroethyl phenyl sulfoxide (β-isomer), 2-bromoethyl phenyl sulfoxide, 2-methoxyethyl phenyl sulfoxide, and ethyl phenyl sulfoxide reference |
Why This Matters
This quantifiable difference in thermal behavior enables predictable processing windows: the β-chloroethyl isomer maintains thermal stability comparable to the unsubstituted parent compound, whereas the α-isomer degrades nearly five times faster, directly impacting shelf-life specifications and reaction condition tolerances in procurement decisions.
- [1] Sakae H, et al. Pyrolysis of α- and β-Heteroatoms Substituted Ethyl Phenyl Sulfoxides. Phosphorus, Sulfur, and Silicon and the Related Elements. 2010;185(5-6):1181-1192. View Source
